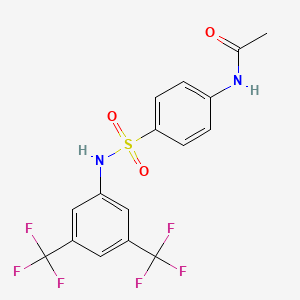

N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide

Description

Properties

IUPAC Name |

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N2O3S/c1-9(25)23-12-2-4-14(5-3-12)28(26,27)24-13-7-10(15(17,18)19)6-11(8-13)16(20,21)22/h2-8,24H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMLLMXJBVPPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,5-bis(trifluoromethyl)aniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

Coupling Reaction: This intermediate is then coupled with 4-aminophenyl ethanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted phenyl ethanamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a study highlighted the potential of sulfonamide derivatives in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

2. Antiviral Properties

The compound's structural features suggest potential antiviral activity. In silico studies have demonstrated that similar compounds can bind effectively to viral proteins, inhibiting their function. This property is particularly relevant in the context of emerging viral infections where rapid therapeutic development is critical .

Materials Science Applications

1. Photocatalysis

This compound has been explored as a photocatalyst in organic synthesis. Its ability to absorb light and facilitate chemical reactions under mild conditions makes it a candidate for applications in sustainable chemistry. Photocatalytic processes utilizing this compound can lead to the synthesis of valuable organic materials with reduced environmental impact .

2. Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices to impart specific properties such as increased thermal stability and enhanced mechanical strength. Research indicates that polymers synthesized with such sulfonamide derivatives exhibit improved performance characteristics compared to conventional materials .

Catalytic Applications

1. Organocatalysis

This compound serves as an organocatalyst in asymmetric synthesis. Its chiral nature allows for the selective formation of enantiomers in various chemical reactions, which is crucial for the production of pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism by which N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

- Target Compound: N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide

- N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide (): Replaces trifluoromethyl groups with chloro and nitro substituents.

- N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-pyrimidin-2-yl)piperazinyl)ethanamide (): Incorporates a pyrimidine-piperazinyl group instead of sulfonamide.

Analysis:

- Biological Activity : highlights that phenyl ring substituents (e.g., trifluoromethyl) improve anticonvulsant activity compared to methyl groups (74.88% inhibition for thiadiazole derivatives) . The target compound’s trifluoromethyl groups may similarly enhance target affinity, though direct activity data is unavailable.

Core Structure Variations

Key Compounds:

- Thiadiazole Derivatives (): Feature a 1,3,4-thiadiazole core with sulfonyl-linked phenyl groups.

- Quinazoline Derivatives (): Include 4-(4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, a nitrogen-rich heterocycle.

Analysis:

- Thiadiazole vs. Benzene Core : Thiadiazole derivatives in exhibit high enzyme inhibition (~75%), attributed to the heterocycle’s ability to mimic transition states in enzymatic reactions. The target compound’s benzene core may offer greater synthetic accessibility but lower conformational flexibility .

- Heterocyclic Modifications : Quinazoline derivatives () demonstrate the impact of nitrogen positioning on solubility and binding, suggesting that the target compound’s lack of heteroatoms may limit polar interactions with targets .

Key Data:

Analysis:

- The thiadiazole derivatives’ higher activity () underscores the importance of core structure in modulating efficacy .

Physicochemical Properties:

- Solubility : The sulfonamide group enhances water solubility relative to purely aromatic derivatives (e.g., quinazolines in ) .

Biological Activity

N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

This structure includes trifluoromethyl groups that enhance lipophilicity and potentially improve membrane permeability, which is crucial for biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with 3,5-bis(trifluoromethyl)aniline and a suitable sulfonylating agent.

- Amide Bond Formation : The formation of the amide bond can be achieved using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).

- Purification : Techniques like recrystallization or column chromatography are employed to purify the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A notable study demonstrated its efficacy in inhibiting liver tumor growth through modulation of specific signaling pathways:

- Mechanism of Action : The compound was shown to inhibit the STAT3 pathway, which is often activated in various cancers. By enhancing the expression and DNA binding activity of HNF 4α, it promotes apoptosis in liver cancer cells (HepG2 and Hep3B) in a concentration-dependent manner .

- In Vivo Studies : In animal models, treatment with the compound at a dosage of 5 mg/kg effectively prevented liver tumor growth .

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for other potential biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although further research is needed to elucidate these effects.

- Enzyme Inhibition : The compound has been noted for its ability to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Liver Cancer Study : A comprehensive study involving HepG2 and Hep3B cell lines demonstrated that treatment with varying concentrations of the compound led to reduced cell viability and induced apoptosis through activation of apoptotic pathways .

- Mechanistic Insights : Additional studies using siRNA techniques confirmed that silencing HNF 4α abolished the compound's inhibitory effects on cell growth and STAT3 phosphorylation, establishing a direct link between HNF 4α activity and the compound's anticancer effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide with high purity?

- Methodological Answer : The synthesis typically involves coupling 3,5-bis(trifluoromethyl)aniline with a sulfonyl chloride intermediate derived from 4-acetamidobenzenesulfonyl chloride. Key steps include:

- Sulfonylation : React 4-acetamidobenzenesulfonyl chloride with 3,5-bis(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) and reaction time (12–24 hrs) based on NMR and LC-MS validation .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify sulfonamide linkage and trifluoromethyl groups. Expected signals:

- : Acetamide protons at δ 2.1–2.3 ppm; aromatic protons at δ 7.5–8.2 ppm .

- : Two distinct trifluoromethyl signals near δ -63 ppm (meta-CF) and δ -61 ppm (para-CF) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 485.07 (calculated for CHFNOS).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as carbonic anhydrase isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the sulfonamide group’s coordination with zinc in carbonic anhydrase active sites. Prioritize isoform-specific docking (e.g., CA IX/XII for oncology targets) .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the trifluoromethyl groups in hydrophobic pockets. Analyze RMSD and binding free energy (MM-PBSA) .

- Electrostatic Potential Maps : Generate maps (Gaussian 09) to visualize electron-withdrawing effects of CF groups on sulfonamide acidity, which influences target binding .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous sulfonamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs from literature (e.g., vs. 17). For example:

- Electron-Withdrawing Groups : CF at meta/para positions enhances enzyme inhibition but may reduce solubility .

- Steric Effects : Bulky substituents on the phenyl ring (e.g., ’s cyclohexyl groups) can alter selectivity .

- Assay Validation : Replicate assays under standardized conditions (pH, temperature, enzyme concentration) to control variability. Use orthogonal assays (e.g., fluorescence quenching vs. ITC) .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via LC-MS at 0, 24, and 48 hrs. Track hydrolysis of the acetamide or sulfonamide bonds .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolytic degradation .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate (Boc-protected) to enhance plasma stability .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s selectivity across kinase or protease families?

- Methodological Answer :

- Panel Screening : Use a kinase/protease inhibitor panel (e.g., Eurofins Cerep) at 1 µM concentration. Prioritize targets with conserved sulfonamide-binding motifs (e.g., tyrosine kinases) .

- Counter-Screening : Test against off-targets (e.g., carbonic anhydrase I/II) to assess specificity. Correlate results with computational predictions .

- Dose-Response Curves : Calculate IC values using non-linear regression (GraphPad Prism) and compare with positive controls (e.g., acetazolamide for CA inhibition) .

Q. What methodologies address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to improve heat transfer and reduce side reactions during sulfonylation .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Process Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of reaction intermediates and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.